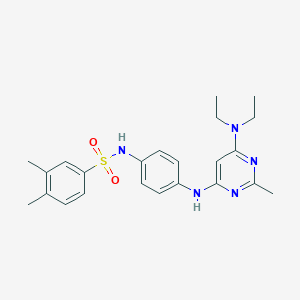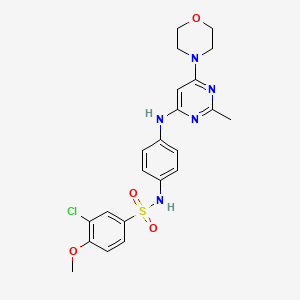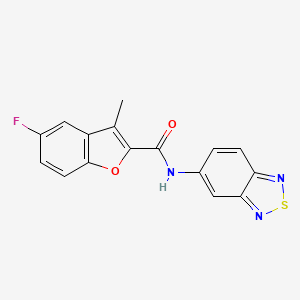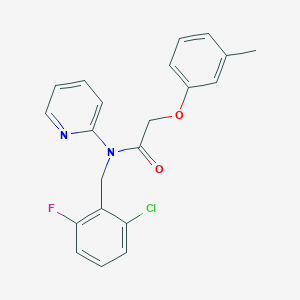![molecular formula C19H19N3O3 B11315843 2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11315843.png)
2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimetilfenoxi)-N-[5-(2-metilfenil)-1,2,4-oxadiazol-3-il]acetamida es un compuesto orgánico sintético que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo fenoxi, un anillo oxadiazol y una porción de acetamida. Sus propiedades químicas distintivas lo convierten en un tema valioso para estudios en química, biología, medicina e industria.
Métodos De Preparación
La síntesis de 2-(3,5-dimetilfenoxi)-N-[5-(2-metilfenil)-1,2,4-oxadiazol-3-il]acetamida implica varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio fenoxi: La reacción de 3,5-dimetilfenol con un derivado de ácido acético halogenado adecuado en condiciones básicas para formar el intermedio de ácido fenoxiacético.
Formación del anillo oxadiazol: La condensación del intermedio de ácido fenoxiacético con derivados de hidracina para formar el anillo oxadiazol.
Formación de la acetamida: El paso final implica la reacción del intermedio oxadiazol con un agente acilante adecuado para formar el compuesto de acetamida deseado.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de catalizadores y condiciones de reacción específicas para mejorar la eficiencia.
Análisis De Reacciones Químicas
2-(3,5-dimetilfenoxi)-N-[5-(2-metilfenil)-1,2,4-oxadiazol-3-il]acetamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos dentro de la molécula. Los reactivos comunes para estas reacciones incluyen haluros y aminas.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
2-(3,5-dimetilfenoxi)-N-[5-(2-metilfenil)-1,2,4-oxadiazol-3-il]acetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido su papel como inhibidor de enzimas o modulador de receptores.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(3,5-dimetilfenoxi)-N-[5-(2-metilfenil)-1,2,4-oxadiazol-3-il]acetamida implica su interacción con objetivos moleculares específicos y vías. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías de la enfermedad o interactuar con los receptores para alterar los procesos de señalización celular. Los objetivos moleculares y las vías exactos dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
2-(3,5-dimetilfenoxi)-N-[5-(2-metilfenil)-1,2,4-oxadiazol-3-il]acetamida se puede comparar con otros compuestos similares, como:
Ácido 2-(3,5-dimetilfenoxi)propiónico: Este compuesto comparte el grupo fenoxi pero difiere en su estructura general y propiedades químicas.
2-(3,5-dimetilfenoxi)anilina: Otro compuesto relacionado con un grupo fenoxi, pero con una porción de anilina en lugar de una acetamida.
2-[2-(3,5-dimetilfenoxi)etiltio]pirimidin-4(3H)-ona: Este compuesto contiene un grupo fenoxi similar pero pertenece a una clase química diferente con actividades biológicas distintas.
La singularidad de 2-(3,5-dimetilfenoxi)-N-[5-(2-metilfenil)-1,2,4-oxadiazol-3-il]acetamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas no encontradas en otros compuestos similares.
Propiedades
Fórmula molecular |
C19H19N3O3 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-8-13(2)10-15(9-12)24-11-17(23)20-19-21-18(25-22-19)16-7-5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,20,22,23) |
Clave InChI |
HPNYHPWFYBYIRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC(=NO2)NC(=O)COC3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Benzylpiperazin-1-yl)-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11315765.png)
![2-(4-Tert-butylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11315772.png)

![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11315781.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315800.png)

![6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315807.png)

![4-(3,4-Dichlorophenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11315830.png)
![3-chloro-4-methoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B11315835.png)
![4-(Propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11315837.png)
![7-(2-chlorophenyl)-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11315855.png)

![N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11315863.png)
